

A Comparative Proteomic Guide to Condensin I and Condensin II Complexes

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Compound of Interest

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This guide provides an objective comparison of the proteomics of condensin I and condensin II, two essential multi-subunit protein complexes critical for chromosome architecture and segregation. Understanding the distinct composition, abundance, and regulation of these complexes is paramount for research in cell division, genome stability, and the development of novel therapeutic strategies targeting these processes.

Core Subunit Composition and Differential Abundance

Both condensin I and condensin II complexes are built around a heterodimeric core of two Structural Maintenance of Chromosomes (SMC) proteins, SMC2 and SMC4. These ATPase-containing subunits form the structural backbone of the complexes. The functional specificity of each complex is conferred by a unique set of non-SMC regulatory subunits. Condensin I comprises CAP-D2, CAP-G, and the kleisin subunit CAP-H. In contrast, condensin II includes CAP-D3, CAP-G2, and the kleisin subunit CAP-H2.

Quantitative proteomic studies have revealed significant differences in the abundance of these two complexes within the cell, with condensin I being considerably more numerous than condensin II, particularly on mitotic chromosomes.

Quantitative Comparison of Condensin I and II Subunits

The following tables summarize quantitative data from key studies, providing insights into the relative and absolute abundance of condensin I and II subunits.

Table 1: Quantitative Analysis of Condensin Subunits in Human HeLa Cells (FCS-Calibrated Live-Cell Imaging)

Complex	Subunit	Number of Molecules per Mitotic Cell (Whole Cell)	Number of Molecules on Metaphase Chromosomes
Shared	SMC4	~780,000	~230,000
Condensin I	CAP-D2	~675,000	~195,000
CAP-H	Data not available	~195,000	
Condensin II	CAP-D3	~115,000	~35,000
CAP-H2	Data not available	~35,000	

Data adapted from Walther et al., 2018.[\[1\]](#)[\[2\]](#)[\[3\]](#) Note: The number of molecules on chromosomes represents the stably bound fraction.

Table 2: Relative Abundance of Condensin I and II on Mitotic Chromosomes (Quantitative Mass Spectrometry)

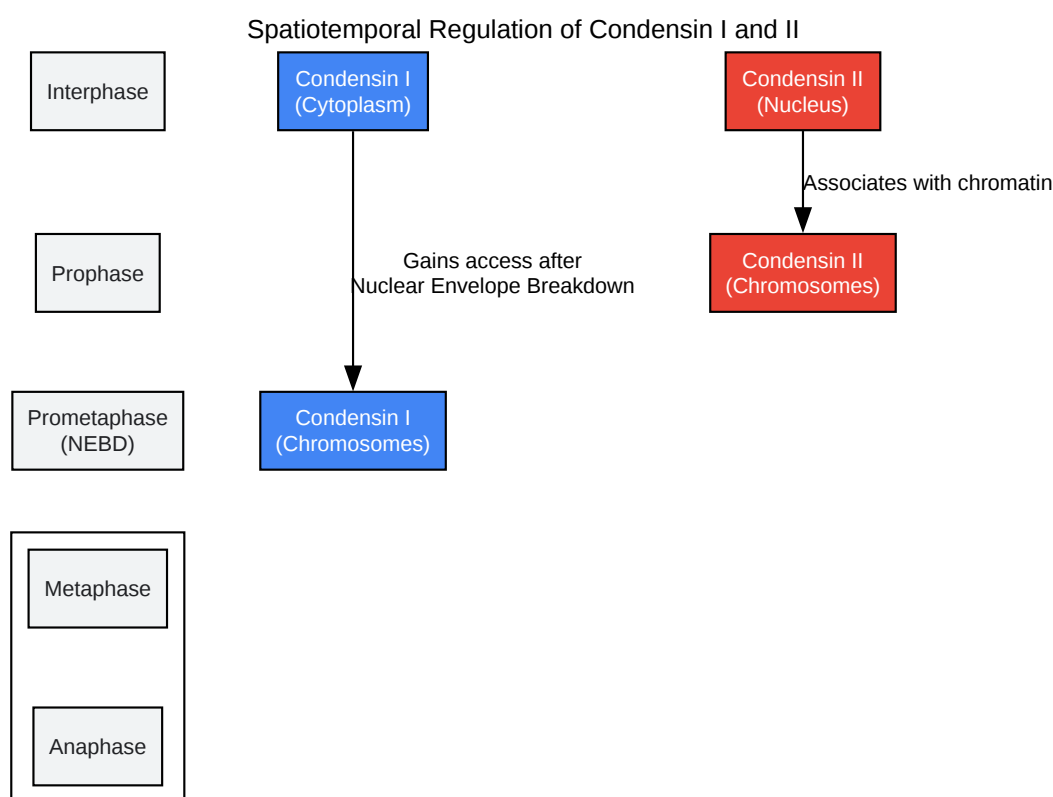
Organism	Method	Ratio of Condensin I to Condensin II	Reference
Chicken (DT40 cells)	Quantitative Proteomics	~10:1	Ohta et al., 2010 [4]
Human (HeLa cells)	FCS-Calibrated Imaging	1.6 - 5.6 : 1	Walther et al., 2018 [1]

These data highlight that while both complexes are crucial, condensin I is the more abundant complex on mitotic chromosomes, suggesting it plays a major role in the overall compaction of chromosomes.

Differential Regulation and Spatiotemporal Dynamics

The distinct functions of condensin I and II are tightly regulated through their differential localization and the activity of associated proteins throughout the cell cycle.

Spatiotemporal Regulation of Condensin I and II



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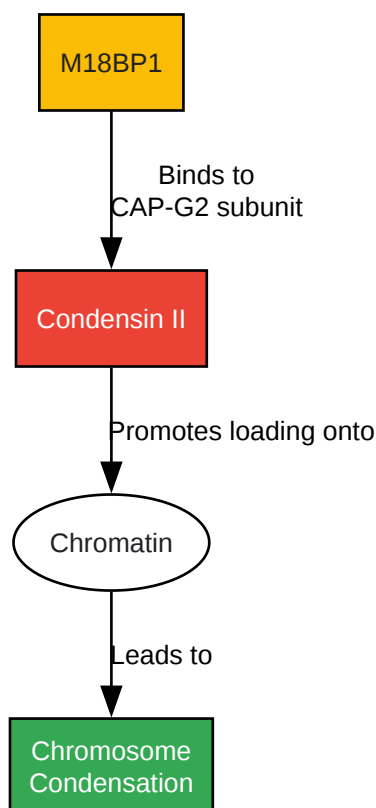
Caption: Differential localization of condensin I and II during the cell cycle.

Condensin II is localized to the nucleus throughout the cell cycle and is involved in the initial stages of chromosome condensation during prophase.[1] In contrast, condensin I resides in the cytoplasm during interphase and only gains access to the chromosomes after the nuclear envelope breaks down (NEBD) at the onset of prometaphase.[1] This sequential action is critical for the proper formation of mitotic chromosomes.

Regulation of Condensin II Activity by M18BP1

Recent proteomic studies have identified key interacting proteins that regulate condensin activity. One such regulator is MIS18-binding protein 1 (M18BP1), which has been shown to be essential for the localization of condensin II to chromatin.

Regulation of Condensin II Chromatin Loading by M18BP1



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Caption: M18BP1-mediated activation of condensin II.

M18BP1 directly interacts with the CAP-G2 subunit of condensin II, a crucial step for the stable association of the complex with chromatin and the initiation of chromosome condensation.

Experimental Protocols

This section outlines the key experimental methodologies used for the comparative proteomic analysis of condensin I and II complexes.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Endogenous Condensin Complexes

This protocol describes the immunoprecipitation of endogenous condensin I and II complexes from cultured cells for subsequent analysis by mass spectrometry.

1. Cell Lysis and Protein Extraction:

- Harvest cultured cells (e.g., HeLa or DT40) arrested in mitosis to enrich for chromosome-associated condensins.
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and post-translational modifications.
- Incubate on ice followed by centrifugation to pellet cell debris and collect the supernatant containing the protein lysate.

2. Immunoprecipitation:

- Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with an antibody specific to a unique subunit of either condensin I (e.g., anti-CAP-D2) or condensin II (e.g., anti-CAP-D3) overnight at 4°C with gentle rotation.

- Add protein A/G beads to the antibody-lysate mixture and incubate for a further 1-2 hours to capture the antibody-protein complexes.

- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

3. Elution and Sample Preparation for Mass Spectrometry:

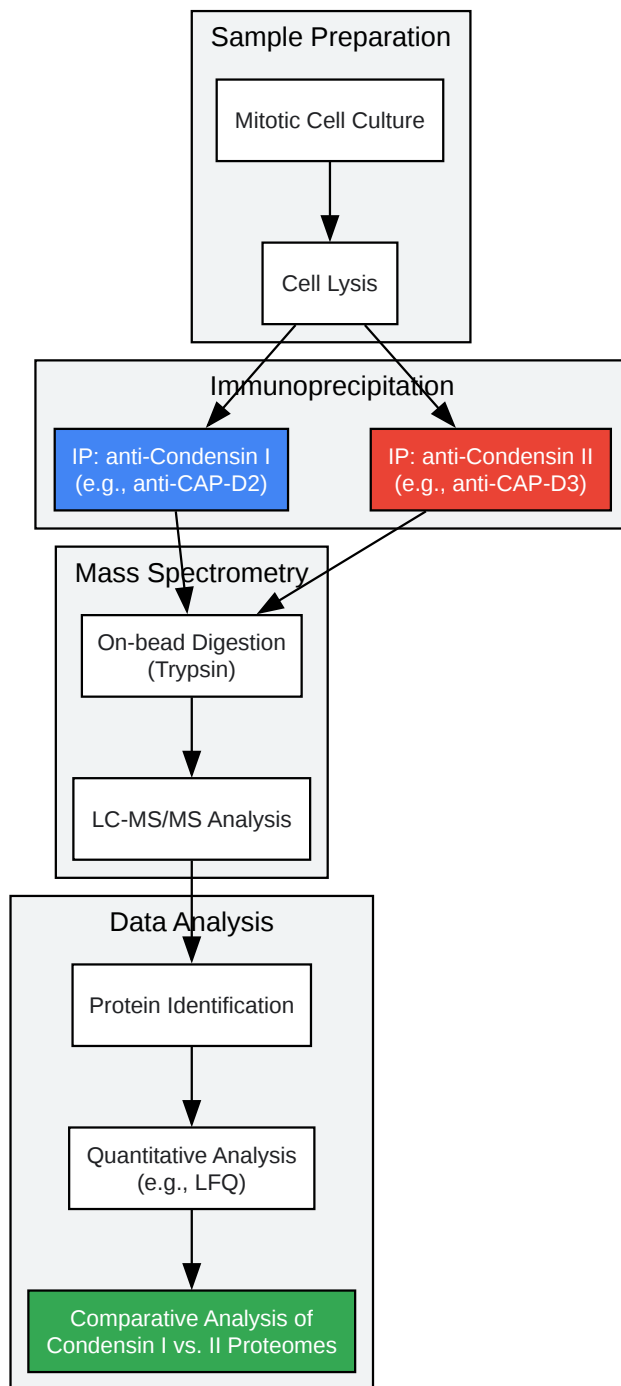
- Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
- Neutralize the eluate if necessary.
- Reduce and alkylate the protein sample to denature the proteins and prepare them for enzymatic digestion.
- Digest the proteins into peptides using trypsin overnight.
- Desalt the resulting peptide mixture using C18 spin columns.

4. Mass Spectrometry Analysis:

- Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the proteins in the sample by searching the acquired MS/MS spectra against a protein database using a search engine like Mascot or Sequest.
- For quantitative analysis, label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the abundance of proteins between condensin I and II immunoprecipitations.

Experimental Workflow for Comparative Proteomics

Comparative Proteomics Workflow for Condensin I and II

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